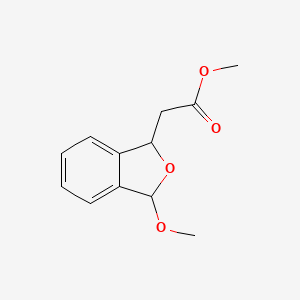
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate is an organic compound belonging to the class of isobenzofuran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate typically involves the reaction of indane derivatives with molecular oxygen in subcritical water. This method is environmentally benign and does not require a catalyst . The reaction conditions include the use of subcritical water as a reaction medium and molecular oxygen as an oxidant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the environmentally friendly synthesis method mentioned above could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuran derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-tumor and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate involves its interaction with various molecular targets and pathways. The compound’s biological activities are primarily due to its ability to modulate oxidative stress and inhibit microbial growth . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Methyl 1,3-dihydro-3-methoxy-1-isobenzofuranacetate can be compared with other isobenzofuran derivatives such as:
4,6-dihydroxy-5-methoxy-7-methylphthalide: Known for its potent antioxidant activity.
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran: Exhibits antimicrobial properties.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
170856-89-0 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl 2-(3-methoxy-1,3-dihydro-2-benzofuran-1-yl)acetate |
InChI |
InChI=1S/C12H14O4/c1-14-11(13)7-10-8-5-3-4-6-9(8)12(15-2)16-10/h3-6,10,12H,7H2,1-2H3 |
Clave InChI |
WRKFXYYZNIXXCJ-UHFFFAOYSA-N |
SMILES canónico |
COC1C2=CC=CC=C2C(O1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















